![molecular formula C7H9N3O2 B2402180 1-(5-Methyl-2-nitrophenyl)hydrazine CAS No. 56637-42-4](/img/structure/B2402180.png)
1-(5-Methyl-2-nitrophenyl)hydrazine
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Overview
Description
1-(5-Methyl-2-nitrophenyl)hydrazine is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . Its IUPAC name is (5-methyl-2-nitrophenyl)hydrazine . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-(5-Methyl-2-nitrophenyl)hydrazine consists of a nitrophenyl ring attached to a hydrazine group . The presence of the nitro group and the hydrazine group may influence its reactivity and properties.Chemical Reactions Analysis
While specific chemical reactions involving 1-(5-Methyl-2-nitrophenyl)hydrazine are not available, hydrazines are known to participate in various organic reactions. For instance, they can form hydrazones, which can be further converted to the corresponding alkane by reaction with a base and heat .Physical And Chemical Properties Analysis
1-(5-Methyl-2-nitrophenyl)hydrazine has a molecular weight of 167.17 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
- Researchers have synthesized 1,3,4-thiadiazole derivatives using 1-(5-methyl-2-nitrophenyl)hydrazine as a starting material . These derivatives were tested for antimicrobial activity against bacteria (E. coli and B. mycoides) and fungi (C. albicans). Notably, four compounds exhibited superior antimicrobial effects.
- Hydrazonoyl halides, including 1-(5-methyl-2-nitrophenyl)hydrazine, have attracted interest in medicinal chemistry due to their diverse biological properties. These compounds are explored for anthelmintic, antiarthropodal, and fungicidal activities .
- Additionally, their chemical reactivity allows for the synthesis of various nitrogen-, oxygen-, sulfur-, and selenium-containing compounds .
- The chemical reactivity of hydrazonoyl halides makes them valuable in industrial processes. They participate in the synthesis of diverse compounds, contributing to pharmaceutical and industrial applications .
- 1-(5-methyl-2-nitrophenyl)hydrazine plays a crucial role in the formation of 1,3,4-thiadiazoles. These heterocyclic compounds are synthesized via reactions with potassium thiocyanate, thiosemicarbazide, or carbon disulfide .
- The compound’s hydrazine moiety enables it to participate in various reactions, leading to the formation of novel derivatives. These reactions involve coupling with other reagents, such as potassium ethyl xanthate or phenylisothiocyanate .
Antimicrobial Activity
Medicinal Chemistry
Industrial Applications
Synthesis of 1,3,4-Thiadiazoles
Chemical Reactivity
Characterization Techniques
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
In general, hydrazones (which include 1-(5-methyl-2-nitrophenyl)hydrazine) can react with aldehydes and ketones to form oximes or hydrazines . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on p-nitrophenyl hydrazones, a similar compound, used admetlab 20 to evaluate detailed parameters of drug-likeness, absorption, distribution, metabolism, and excretion .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s important to note that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should also be prevented .
Safety and Hazards
properties
IUPAC Name |
(5-methyl-2-nitrophenyl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-5-2-3-7(10(11)12)6(4-5)9-8/h2-4,9H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSWIJVMQFUDEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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